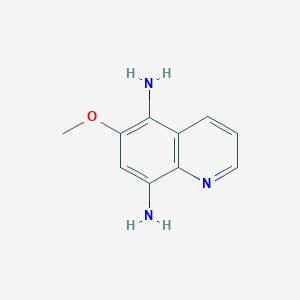
6-Methoxyquinoline-5,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoline-5,8-diamine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
6-Methoxyquinoline-5,8-diamine and its derivatives have shown promising anticancer properties. Research indicates that compounds containing the 5,8-quinolinedione moiety exhibit significant activity against various cancer cell lines. For instance, derivatives synthesized from 6-methoxyquinoline-8-amine demonstrated potent anticancer effects with IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cancer cell lines . These compounds induce apoptosis by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activities. Studies have reported that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.
Antimalarial Activity
Recent investigations have highlighted the antimalarial potential of 6-methoxyquinoline derivatives. Compounds with specific side chains have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives achieving low nanomolar IC50 values . This suggests a promising avenue for developing novel antimalarial agents.
Chemical Synthesis and Material Science
Synthesis Techniques
The synthesis of this compound is often achieved through multi-step organic reactions. For example, it can be synthesized via the Skraup reaction, which involves the condensation of aniline derivatives with glycerol . Additionally, Ugi-azide reactions have been utilized to create hybrids that incorporate tetrazole groups, enhancing the biological activity of the resulting compounds .
Material Applications
Beyond biological applications, 6-methoxyquinoline derivatives are explored in material science for their fluorescent properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging due to their ability to emit light upon excitation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study by Ling et al. explored a series of arylamine derivatives based on the 5,8-quinolinedione scaffold. The results indicated that introducing alkoxy groups at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231) while maintaining low toxicity towards normal fibroblast cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Eigenschaften
CAS-Nummer |
61895-34-9 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-methoxyquinoline-5,8-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,11-12H2,1H3 |
InChI-Schlüssel |
CJPQFCGCCKHCOR-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















